molecular formula C23H20BrN5O2 B2623242 5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260933-77-4

5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2623242
CAS No.: 1260933-77-4
M. Wt: 478.35
InChI Key: VCCHVAOIISZYMZ-UHFFFAOYSA-N
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Description

The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a synthetic organic molecule known for its potential applications in various scientific research fields, including medicinal chemistry and pharmacology. This compound features a triazole core, which is a versatile structural motif known for its presence in numerous biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps, starting with the preparation of the benzyloxy-substituted phenylamine and the bromo-methylphenyl moiety. The final product is obtained through a multi-step reaction sequence that includes:

  • Formation of the benzyloxy-substituted phenylamine via nucleophilic substitution.

  • Synthesis of the bromo-methylphenyl intermediate through electrophilic aromatic substitution.

  • Coupling of these intermediates using a 1,2,3-triazole forming reaction, typically via a click chemistry approach under mild reaction conditions.

  • Finally, the carboxamide functional group is introduced, completing the synthesis.

Industrial Production Methods

While the laboratory synthesis of this compound involves sophisticated organic synthesis techniques, its industrial production would scale these reactions using optimized conditions to ensure high yield and purity. Common techniques involve:

  • Use of continuous flow reactors to increase reaction efficiency.

  • Optimization of reaction parameters such as temperature, pressure, and catalyst loading.

  • Implementation of robust purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can convert specific functional groups, potentially altering the compound's properties.

  • Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the molecule, providing a pathway for derivative synthesis.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Reagents like halogens for electrophilic substitutions and nucleophiles such as amines for nucleophilic substitutions.

Major Products

  • Oxidized derivatives.

  • Reduced forms of the original molecule.

  • Substituted products with varying functional groups, enhancing its chemical diversity.

Scientific Research Applications

The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

  • Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

  • Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

  • Industry: Utilized in material science research for developing novel materials with desired properties.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets. Its mechanism of action involves:

  • Binding to target proteins or enzymes, modulating their activity.

  • Interfering with signaling pathways, leading to altered cellular responses.

  • The triazole ring plays a crucial role in its binding affinity and specificity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, such as triazole-based carboxamides, this compound stands out due to:

  • Its unique substitution pattern, providing distinctive physicochemical properties.

  • Enhanced stability and bioavailability, making it suitable for various applications.

Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxamide derivatives.

  • Phenyl-substituted triazoles.

  • Compounds with benzyloxy and bromo-methylphenyl groups.

Properties

CAS No.

1260933-77-4

Molecular Formula

C23H20BrN5O2

Molecular Weight

478.35

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C23H20BrN5O2/c1-15-7-12-20(19(24)13-15)26-23(30)21-22(28-29-27-21)25-17-8-10-18(11-9-17)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,26,30)(H2,25,27,28,29)

InChI Key

VCCHVAOIISZYMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)Br

solubility

not available

Origin of Product

United States

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